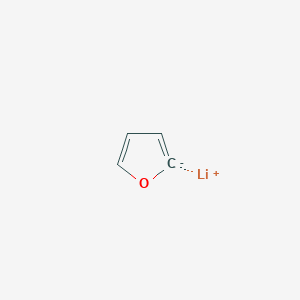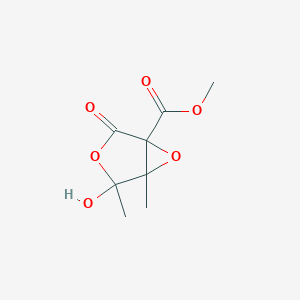
4,5-Dimethyl-5-hydroxy-3-(methoxycarbonyl)-3,4-epoxy-gamma-butyrolactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethyl-5-hydroxy-3-(methoxycarbonyl)-3,4-epoxy-gamma-butyrolactone, also known as DHPG, is a chemical compound that has been the subject of research due to its potential applications in the medical field. DHPG is a derivative of gamma-hydroxybutyric acid (GHB) and has been found to have a range of biochemical and physiological effects.
Mécanisme D'action
4,5-Dimethyl-5-hydroxy-3-(methoxycarbonyl)-3,4-epoxy-gamma-butyrolactone acts as an agonist for mGluR1, meaning that it binds to and activates this receptor. Activation of mGluR1 has been found to modulate the activity of various signaling pathways within cells, leading to changes in cellular function. 4,5-Dimethyl-5-hydroxy-3-(methoxycarbonyl)-3,4-epoxy-gamma-butyrolactone has been found to modulate the activity of these pathways in a selective manner, leading to specific effects on cellular function.
Effets Biochimiques Et Physiologiques
4,5-Dimethyl-5-hydroxy-3-(methoxycarbonyl)-3,4-epoxy-gamma-butyrolactone has been found to have a range of biochemical and physiological effects, including modulation of synaptic plasticity, regulation of calcium signaling, and modulation of neurotransmitter release. These effects have been implicated in various neurological disorders, including epilepsy, Parkinson's disease, and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
4,5-Dimethyl-5-hydroxy-3-(methoxycarbonyl)-3,4-epoxy-gamma-butyrolactone has several advantages for use in laboratory experiments, including its selective activation of mGluR1 and its ability to modulate specific signaling pathways. However, there are also limitations to its use, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
Future research on 4,5-Dimethyl-5-hydroxy-3-(methoxycarbonyl)-3,4-epoxy-gamma-butyrolactone could focus on its potential applications in the treatment of neurological disorders, including epilepsy, Parkinson's disease, and schizophrenia. Additionally, further research could explore the potential of 4,5-Dimethyl-5-hydroxy-3-(methoxycarbonyl)-3,4-epoxy-gamma-butyrolactone as a tool for investigating the role of glutamate receptors in cellular function and disease. Finally, research could focus on the development of new synthetic methods for 4,5-Dimethyl-5-hydroxy-3-(methoxycarbonyl)-3,4-epoxy-gamma-butyrolactone that are more efficient and scalable.
Méthodes De Synthèse
4,5-Dimethyl-5-hydroxy-3-(methoxycarbonyl)-3,4-epoxy-gamma-butyrolactone can be synthesized through a multistep process involving the reaction of gamma-butyrolactone with various reagents. One common method involves the use of sodium hydride and dimethyl sulfate to form the intermediate product, which is then treated with potassium tert-butoxide and methoxycarbonyl chloride to yield 4,5-Dimethyl-5-hydroxy-3-(methoxycarbonyl)-3,4-epoxy-gamma-butyrolactone.
Applications De Recherche Scientifique
4,5-Dimethyl-5-hydroxy-3-(methoxycarbonyl)-3,4-epoxy-gamma-butyrolactone has been the subject of numerous scientific studies due to its potential applications in the medical field. One area of research has focused on its ability to modulate the activity of glutamate receptors, which are involved in a range of neurological processes. 4,5-Dimethyl-5-hydroxy-3-(methoxycarbonyl)-3,4-epoxy-gamma-butyrolactone has been found to selectively activate a specific type of glutamate receptor, known as the metabotropic glutamate receptor 1 (mGluR1), which has been implicated in various neurological disorders.
Propriétés
IUPAC Name |
methyl 4-hydroxy-4,5-dimethyl-2-oxo-3,6-dioxabicyclo[3.1.0]hexane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O6/c1-6-7(2,11)13-5(10)8(6,14-6)4(9)12-3/h11H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWROMTIFNKTGEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(OC(=O)C1(O2)C(=O)OC)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethyl-5-hydroxy-3-(methoxycarbonyl)-3,4-epoxy-gamma-butyrolactone | |
CAS RN |
142438-57-1 |
Source


|
| Record name | 3,6-Dioxabicyclo(3.1.0)hexane-1-carboxylic acid, 4,5-dimethyl-4-hydroxy-2-oxo-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142438571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

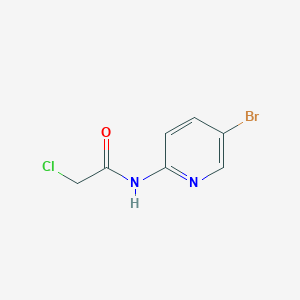
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B141387.png)
![3-Ethenyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B141391.png)
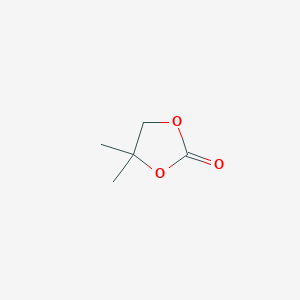
![1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl carbonochloridate](/img/structure/B141395.png)
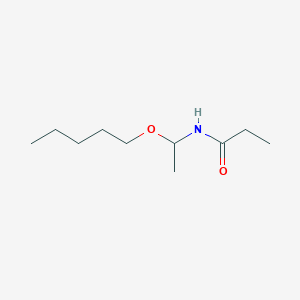
![8,9-Diazatetracyclo[5.2.1.0~1,5~.0~2,4~]dec-8-ene](/img/structure/B141398.png)
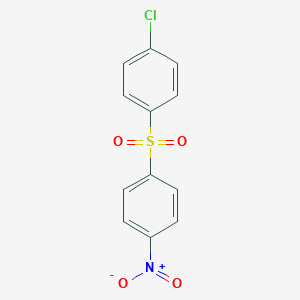
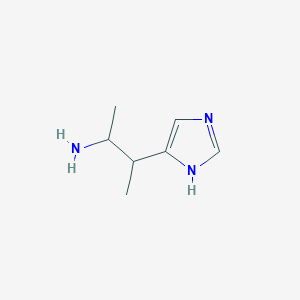
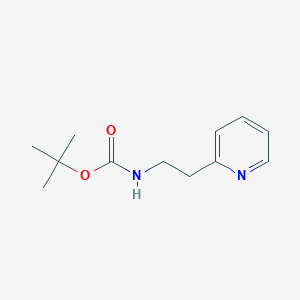
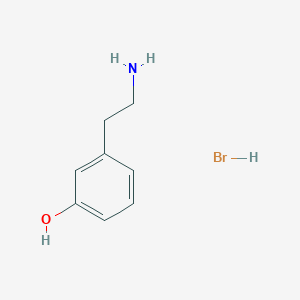
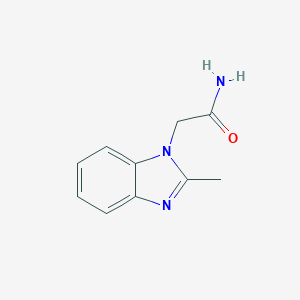
![1-[2-(Ethylthio)ethyl]-2-methyl-4-nitro-1H-imidazole](/img/structure/B141408.png)
